jadomycin A -

jadomycin A

Catalog Number: EVT-1585619
CAS Number:
Molecular Formula: C24H21NO6
Molecular Weight: 419.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jadomycin A is a member of the jadomycin family, which consists of unique angucycline polyketides produced by the soil bacterium Streptomyces venezuelae. These compounds are notable for their antibiotic properties and are synthesized under specific nutrient and environmental conditions. Jadomycin A has garnered significant interest due to its potential therapeutic applications, particularly in combating bacterial infections.

Source and Classification

Jadomycin A is derived from Streptomyces venezuelae, a species known for its ability to produce various bioactive compounds. This compound belongs to the class of angucycline antibiotics, characterized by their complex polycyclic structures and diverse biological activities. Jadomycins are classified as polyketides, which are secondary metabolites synthesized through the polyketide biosynthetic pathway.

Synthesis Analysis

Methods and Technical Details

The total synthesis of jadomycin A has been achieved through several innovative synthetic routes. One notable method involves starting from commercially available 3,5-dimethylphenol, which undergoes an eight-step process. This process includes a palladium-catalyzed direct arylation of 5-hydroxy-1,4-naphthoquinone, leading to the formation of jadomycin A. The synthesis emphasizes the strategic use of coupling reactions and functional group transformations to construct the complex molecular architecture characteristic of jadomycin A .

Recent studies have also reported the total synthesis of jadomycin T and jadomycin aglycons using L-threonine and 1-amino-2-propanol as nitrogen sources, showcasing the versatility in synthetic approaches to these compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of jadomycin A features a pentacyclic core with multiple functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

C22H25O9\text{C}_{22}\text{H}_{25}\text{O}_{9}

This formula indicates that jadomycin A comprises 22 carbon atoms, 25 hydrogen atoms, and 9 oxygen atoms. The presence of hydroxyl groups, carbonyls, and an aminal position contributes to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The biosynthesis of jadomycin A involves several key reactions, including:

  • Amino Acid Incorporation: The initial step involves the condensation of isoleucine with an aldehyde intermediate, forming an imine. This reaction is crucial for building the pentacyclic skeleton.
  • Decarboxylation: Following amino acid incorporation, decarboxylation occurs to facilitate ring closure.
  • Lactonization: The final steps involve intramolecular additions leading to lactonization, resulting in the formation of the characteristic cyclic structure .

These reactions highlight the complexity of jadomycin A's biosynthetic pathway and underscore the potential for non-enzymatic processes in its formation.

Mechanism of Action

Process and Data

Jadomycin A exhibits its biological activity primarily through interference with bacterial cell wall synthesis. The mechanism involves binding to specific targets within bacterial cells, disrupting essential processes such as DNA replication and protein synthesis. This action leads to bactericidal effects against susceptible strains.

Recent studies have indicated that jadomycin A's mechanism may also involve non-specific interactions with cellular membranes, contributing to its cytotoxicity against cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jadomycin A is characterized by several physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 415.44 g/mol.
  • Solubility: Jadomycin A is soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to basic environments.

These properties are critical for understanding how jadomycin A can be effectively utilized in therapeutic applications.

Applications

Scientific Uses

Jadomycin A has potential applications in various scientific fields:

  • Antibiotic Development: Due to its antibacterial properties, jadomycin A is being investigated as a lead compound for developing new antibiotics against resistant bacterial strains.
  • Cancer Research: Its cytotoxic effects on cancer cells make it a candidate for further research in oncology, particularly for targeting specific cancer types.
  • Biosynthetic Studies: Jadomycin A serves as a model compound for studying polyketide biosynthesis and exploring synthetic methodologies for producing related compounds .
Introduction to Jadomycin A: Discovery and Evolutionary Significance in Natural Product Research

Historical Context of Angucycline-Derived Metabolites in Actinomycete Systems

Angucyclines represent a major class of polyketide antibiotics characterized by their unique angular tetracyclic benz[a]anthracene scaffolds. These secondary metabolites, produced predominantly by soil-dwelling Streptomyces species, have played pivotal roles in the historical development of natural product research due to their structural complexity and diverse bioactivities. Early characterized angucyclines like tetrangulol and rabelomycin established the foundational chemical frameworks for this family, featuring the signature C-12a/C-4a angular fusion [2] [8]. The discovery of phenanthroviridin in Streptomyces viridochromogenes marked the first identification of a phenanthridine-containing angucycline derivative, showcasing the structural diversification potential within this metabolite class [3] [8]. These compounds emerged through type II polyketide synthase (PKS) pathways, enzymatic assemblies conserved across actinomycetes for constructing polycyclic aromatic backbones from simple acyl-CoA precursors [10].

Table 1: Historically Significant Angucyclines Preceding Jadomycin Discovery

CompoundProducing OrganismStructural FeaturesBiosynthetic Class
TetrangulolStreptomyces rimosusLinear tetracycline, no heterocycleClassical angucycline
RabelomycinStreptomyces olivaceusHydroxylated angular tetracyclineClassical angucycline
PhenanthroviridinStreptomyces viridochromogenesBenzo[b]phenanthridine core, no E-ringPhenanthridine angucycline
UWM6Streptomyces venezuelae ISP5230Hydroxylated at C-12, precursor to jadomycinsJadomycin pathway intermediate

The biosynthetic evolution toward jadomycins involved two critical biochemical innovations: oxidative cleavage of the B-ring and non-enzymatic incorporation of amino acids. These transformations distinguished jadomycins from classical angucyclines by introducing nitrogen-containing heterocycles (oxazolone rings) and enabling unprecedented structural diversification [2] [3]. This biochemical divergence positioned jadomycins as evolutionary bridgeheads between purely polyketide-derived angucyclines and hybrid amino acid-polyketide natural products [6].

Discovery of Jadomycin A: Stress-Induced Biosynthetic Divergence from Chloramphenicol Production

Streptomyces venezuelae ISP5230 (ATCC 10712) was initially characterized as a chloramphenicol producer under standard fermentation conditions. In 1991, Ayer et al. reported an unexpected metabolic shift when cultures grown in galactose-isoleucine medium at 37°C produced deep red pigments with distinct antimicrobial properties [4]. Structural elucidation revealed a novel pentacyclic system designated jadomycin A (C₂₄H₂₁NO₆), featuring an unprecedented 8H-benzo[b]oxazolo[3,2-f]phenanthridine skeleton formed through fusion of an oxazolone ring (E-ring) to the angucycline core [3] [4]. This discovery established the jadomycin family and represented the first reported natural product incorporating an amino acid-derived oxazolone moiety.

Critical to jadomycin A biosynthesis is the dual-requirement of nutrient limitation (minimal media) plus environmental stressors. Key induction methods identified include:

  • Ethanol shock (3-6% v/v added during growth)
  • Thermal stress (elevation to 37-42°C)
  • Phage induction (bacteriophage SV1 infection) [3] [7]

Table 2: Critical Parameters for Jadomycin A Induction in S. venezuelae ISP5230

Induction MethodMinimum Stress ThresholdKey Metabolic ShiftJadomycin A Yield (mg/L)
Ethanol Shock3% (v/v)Downregulation of primary metabolism15-30 (varies with amino acid)
Thermal Stress37°C (+5°C from standard)Heat shock protein-mediated pathway activation10-25
Phage SV1 Infection1 × 10⁷ PFU/mLCell lysis-triggered stress response5-15

Biosynthetically, jadomycin A production represents a dramatic divergence from chloramphenicol biosynthesis. Under non-stressed, nutrient-rich conditions, S. venezuelae directs metabolic flux toward chorismate-derived chloramphenicol via dedicated arylamine synthases [8]. Stress induction triggers proteomic remodeling that:

  • Suppresses chloramphenicol pathway enzymes
  • Activates the jadomycin type II PKS cluster (including jadABC genes)
  • Upregulates oxidative enzymes (jadFGH) for B-ring cleavage
  • Enables spontaneous chemical incorporation of exogenous amino acids into the E-ring [2] [5]

The non-enzymatic amino acid incorporation represents a rare biosynthetic mechanism in microbial natural product assembly. The ring-opened aldehyde intermediate (prejadomycin) reacts spontaneously with available amino acids through nucleophilic addition-cyclization sequences, forming the oxazolone ring with retention of amino acid side chain diversity [5] [6]. This chemical promiscuity enables >70 structural variants but positions jadomycin A as the foundational aglycone structure lacking glycosylation [3] [7].

Phylogenetic Positioning of Streptomyces venezuelae ISP5230 as a Model Jadomycin Producer

Streptomyces venezuelae ISP5230 occupies a critical niche in antibiotic research due to its genomic plasticity and regulatory sophistication. Phylogenetically, it clusters within the Streptomyces section Helvolo-Flavus, a clade distinguished by rapid growth, dispersed mycelia, and exceptional stress-responsive metabolite production [8]. Its 8.2 Mb linear chromosome contains 26 predicted biosynthetic gene clusters (BGCs), four of which encode type II PKS systems [8]. The jadomycin BGC spans ~30kb and contains 35 open reading frames, including conserved type II PKS components (jadABC), tailoring enzymes, regulatory genes, and transporters [10].

Table 3: Key Genetic Elements in the Jadomycin Biosynthetic Cluster

Locus/ORFGene ProductFunctionImpact on Jadomycin A Biosynthesis
jadABCMinimal PKS componentsPolyketide chain assembly and initial cyclizationEssential for angucycline core formation
jadJBiotin carboxylase carrierMalonyl-CoA supply for polyketide extensionDisruption reduces jadomycin yield by 80-90%
jadR1Orphan response regulatorPositive regulator of biosynthetic genesDeletion abolishes production
jadR2TetR-family repressorNegative regulator of biosynthetic genesDisruption enables constitutive production
jadFGHFAD-dependent oxygenasesB-ring cleavage and oxidative tailoringEssential for prejadomycin formation
jadIABCD-ring cyclaseStereospecific cyclization during early ring formationShunt to rabelomycin when disrupted

The regulatory architecture governing jadomycin biosynthesis exemplifies evolutionary adaptation to environmental stressors. The JadR1-JadR2 regulatory system functions as a sophisticated stress-responsive switch:

  • JadR1 (orphan response regulator) activates transcription of jadomycin structural genes under stress conditions despite lacking canonical phosphorylation sites. Its activity is modulated through direct ligand binding by pathway intermediates [8].
  • JadR2 (TetR-family repressor) maintains pathway repression during normal growth. End-product jadomycins bind JadR2, derepressing the cluster through a negative feedback loop [8].

This organism's physiological advantages cement its model status:

  • Rapid life cycle (sporulation within 24-36 hours vs. 5-7 days in S. coelicolor)
  • Dispersed hyphal growth in liquid culture, facilitating fermentation
  • Genetic tractability via efficient protoplast transformation and conjugation
  • Completed genome sequence with well-annotated secondary metabolite clusters [8] [10]

Comparative genomics reveals the jadomycin cluster's mosaic nature, with jadFGH oxygenases showing highest homology to ura genes in Streptomyces sp. JCM9888, suggesting horizontal gene transfer events [2]. The cluster's regulatory complexity – incorporating five cluster-situated regulators (jadR1, jadR2, jadW1-3) – represents an evolutionary refinement for precise stress-responsive control, distinguishing it from simpler angucycline pathways in related species [2] [8].

Properties

Product Name

jadomycin A

IUPAC Name

(3S,6S)-3-[(2S)-butan-2-yl]-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

InChI

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11-,19-,23-/m0/s1

InChI Key

AVMSKCRHMKXYOO-JNVIWZAMSA-N

Synonyms

jadomycin A

Canonical SMILES

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

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